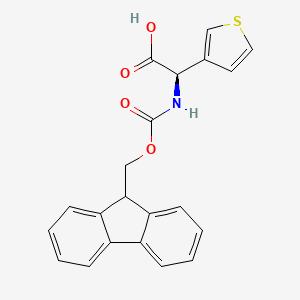
Fmoc-(R)-3-Thienylglycine
描述
Fmoc-®-3-Thienylglycine is a derivative of glycine where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, and the side chain contains a thienyl group. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method, due to its stability and ease of removal under basic conditions.
作用机制
Target of Action
Fmoc-®-3-Thienylglycine is a derivative of the 9-Fluorenylmethoxycarbonyl (Fmoc) group, which is widely used in chemical peptide synthesis . The primary target of Fmoc-®-3-Thienylglycine is the amino group of an amino acid during peptide synthesis . The Fmoc group serves as a temporary protecting group for the amino group, preventing it from reacting with other compounds during the synthesis process .
Mode of Action
The Fmoc group is introduced by reacting the amino group of an amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which protects the amino group during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed by treatment with a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The use of Fmoc-®-3-Thienylglycine in peptide synthesis affects the biochemical pathway of peptide bond formation . The Fmoc group allows for the activation of the carboxyl group of an amino acid and the protection of the amino group, facilitating the formation of peptide bonds . This has led to dramatic advances in the chemical synthesis of peptides .
Pharmacokinetics
The properties of the fmoc group, such as its stability to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid, and its strong absorbance in the ultraviolet region, may influence its pharmacokinetic properties .
Result of Action
The use of Fmoc-®-3-Thienylglycine in peptide synthesis results in the formation of peptides with protected amino groups . This allows for the synthesis of peptides of significant size and complexity . The Fmoc group can be removed after peptide synthesis, leaving the desired peptide product .
Action Environment
The action of Fmoc-®-3-Thienylglycine is influenced by the conditions of the peptide synthesis process . Factors such as the choice of base for Fmoc removal, the presence of other reactants, and the temperature and pH of the reaction can affect the efficacy and stability of Fmoc-®-3-Thienylglycine .
生化分析
Biochemical Properties
Fmoc-®-3-Thienylglycine participates in biochemical reactions primarily during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under mild basic conditions, such as treatment with piperidine . This property allows Fmoc-®-3-Thienylglycine to be incorporated into peptide chains during synthesis, with the Fmoc group subsequently removed to allow for further peptide elongation .
Molecular Mechanism
The molecular mechanism of Fmoc-®-3-Thienylglycine is tied to its role in peptide synthesis. The Fmoc group protects the amino group during peptide bond formation, preventing unwanted side reactions . Once the peptide bond is formed, the Fmoc group can be removed, allowing the next amino acid to be added to the growing peptide chain .
Temporal Effects in Laboratory Settings
In laboratory settings, Fmoc-®-3-Thienylglycine is stable under typical storage conditions. The compound does not degrade over time, ensuring its effectiveness in peptide synthesis . Long-term effects on cellular function are determined by the specific peptides that are synthesized using Fmoc-®-3-Thienylglycine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-®-3-Thienylglycine typically involves the protection of the amino group of ®-3-Thienylglycine with the Fmoc group. This can be achieved by reacting ®-3-Thienylglycine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction proceeds under mild conditions and yields the desired Fmoc-protected amino acid.
Industrial Production Methods: Industrial production of Fmoc-®-3-Thienylglycine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high purity and yield of the final product .
化学反应分析
Types of Reactions: Fmoc-®-3-Thienylglycine undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using reagents like piperidine or morpholine.
Coupling Reactions: The amino group can participate in peptide bond formation with activated carboxyl groups of other amino acids.
Common Reagents and Conditions:
Major Products:
科学研究应用
Chemistry: Fmoc-®-3-Thienylglycine is widely used in the synthesis of peptides and proteins. Its stability and ease of removal make it an ideal protecting group for amino acids in SPPS .
Biology: In biological research, peptides synthesized using Fmoc-®-3-Thienylglycine are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding .
Medicine: Peptides containing Fmoc-®-3-Thienylglycine are explored for therapeutic applications, including the development of peptide-based drugs and vaccines .
Industry: In the pharmaceutical industry, Fmoc-®-3-Thienylglycine is used in the large-scale synthesis of peptide drugs and diagnostic agents .
相似化合物的比较
Fmoc-Glycine: Similar to Fmoc-®-3-Thienylglycine but lacks the thienyl side chain.
Fmoc-Alanine: Contains a methyl side chain instead of a thienyl group.
Fmoc-Phenylalanine: Contains a phenyl side chain instead of a thienyl group.
Uniqueness: Fmoc-®-3-Thienylglycine is unique due to the presence of the thienyl group, which can impart specific chemical and biological properties to the peptides synthesized using this compound. The thienyl group can participate in π-π interactions and hydrogen bonding, influencing the folding and stability of the resulting peptides .
属性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-thiophen-3-ylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4S/c23-20(24)19(13-9-10-27-12-13)22-21(25)26-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,12,18-19H,11H2,(H,22,25)(H,23,24)/t19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQJSFSUCQXAJC-LJQANCHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CSC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C4=CSC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


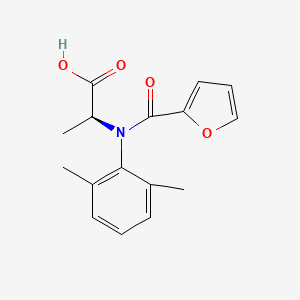
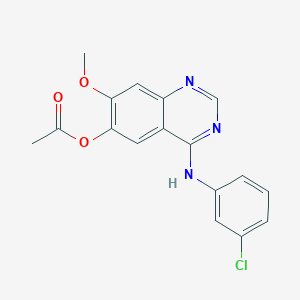
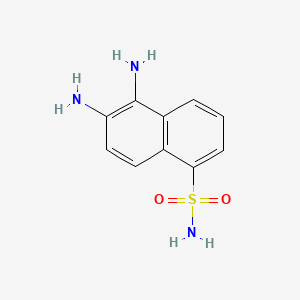
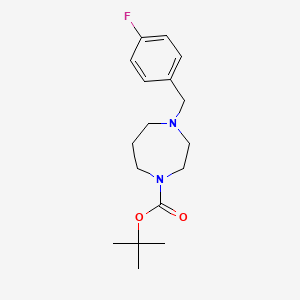
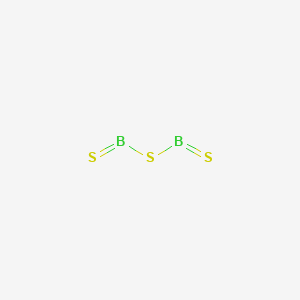
![2-Chloro-1-(7-nitro-2H-benzo[b][1,4]thiazin-4(3H)-yl)ethanone](/img/structure/B3342056.png)
![Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B3342069.png)
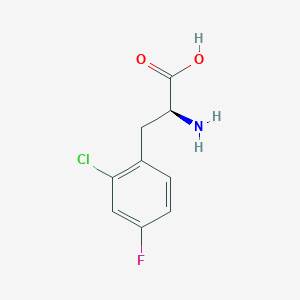
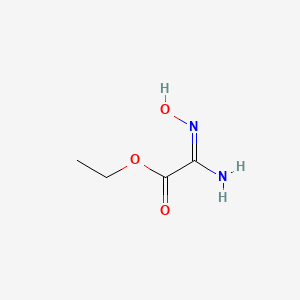
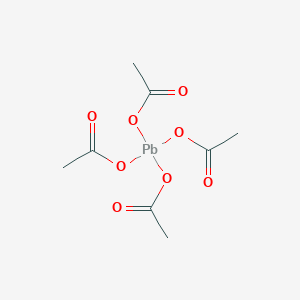
![1-Methyl-4-[[[1-methyl-4-[(9H-fluorene-9-ylmethoxycarbonyl)amino]-1H-imidazole-2-yl]carbonyl]amino]-1H-imidazole-2-carboxylic acid](/img/structure/B3342102.png)
![(R)-RuCl[(benzene)(BINAP)]Cl](/img/structure/B3342108.png)
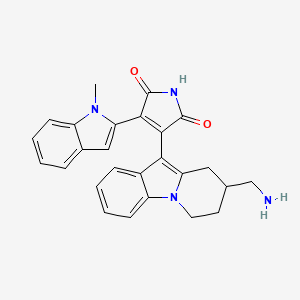
![ethylenediamine-n,n,n',n'-tetraacetic acid tetrakis[n-(2-aminoethyl)maleimide]](/img/structure/B3342120.png)
